3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a 4-fluorophenyl group and a 4-methylphenylmethylsulfanyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Scientific Research Applications
3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then cyclized with a triazole derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-ylmethanol: Shares the 4-fluorophenyl and 4-methylphenyl groups but differs in the core structure.
4-(4-(2-Fluorophenyl)-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine: Contains similar substituents but has a thieno[2,3-d]pyrimidine core.
Uniqueness
3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific triazolopyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-2-4-13(5-3-12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHVUKWPYOOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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